molecular formula C6H7BrOS B1524050 2-(3-Bromothiophen-2-yl)ethanol CAS No. 141811-49-6

2-(3-Bromothiophen-2-yl)ethanol

Cat. No.: B1524050
CAS No.: 141811-49-6
M. Wt: 207.09 g/mol
InChI Key: KCZAFTAJOFCEPQ-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)ethanol is a chemical compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol. . It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an ethanol group.

Preparation Methods

The synthesis of 2-(3-Bromothiophen-2-yl)ethanol typically involves the bromination of thiophene followed by the introduction of an ethanol group. One common method is the bromination of 2-thiophenemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

2-(3-Bromothiophen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Bromothiophen-2-yl)ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

2-(3-Bromothiophen-2-yl)ethanol can be compared with other similar compounds, such as:

    2-(3-Chlorothiophen-2-yl)ethanol: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.

    2-(3-Iodothiophen-2-yl)ethanol:

    2-(3-Methylthiophen-2-yl)ethanol: The methyl group introduces different steric and electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZAFTAJOFCEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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